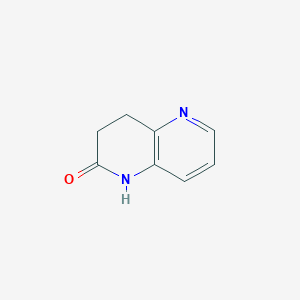

3,4-Dihydro-1,5-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-1H-1,5-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-2,5H,3-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMORUQRSHZOMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dihydro 1,5 Naphthyridin 2 1h One and Its Derivatives

Classical Annulation Reactions in Naphthyridinone Synthesis

The construction of the 1,5-naphthyridine (B1222797) framework has historically relied on well-established annulation reactions. While many of these methods typically yield fully aromatic systems, they can be adapted to produce the desired 3,4-dihydro-1,5-naphthyridin-2(1H)-one, often through a subsequent reduction step of the initially formed aromatic ring.

Friedländer-Type Condensations

The Friedländer annulation is a cornerstone in the synthesis of quinolines and, by extension, naphthyridines. The reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org For the synthesis of a 1,5-naphthyridin-2(1H)-one scaffold, a 3-aminopyridine-4-carbaldehyde or a related ketone derivative would be the key starting material.

The general mechanism proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the pyridone ring. To obtain the target 3,4-dihydro structure, a subsequent selective reduction of the C3-C4 double bond of the resulting 1,5-naphthyridin-2(1H)-one is necessary. Catalytic hydrogenation is a common method to achieve this transformation.

| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product | Ref. |

| 3-Aminopyridine-4-carbaldehyde | Diethyl malonate | Base (e.g., Piperidine) | Ethyl 2-oxo-1,2-dihydro-1,5-naphthyridine-3-carboxylate | nih.gov |

| 1,5-Naphthyridin-2(1H)-one | H₂, Pd/C | - | This compound | nih.gov |

Skraup-Type Syntheses and Adaptations

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org An adaptation of this reaction, using a 3-aminopyridine (B143674) as the starting amine, can lead to the formation of the 1,5-naphthyridine core. nih.gov The reaction is typically vigorous and proceeds through the formation of acrolein from glycerol, followed by a Michael addition of the amine, cyclization, and oxidation.

To apply this methodology for the synthesis of this compound, one would first synthesize the corresponding aromatic 2-hydroxy-1,5-naphthyridine. A subsequent controlled reduction of the pyridine (B92270) ring would be required to yield the desired saturated lactam.

A related approach, the Semmlere–Wolff transposition of oximes, has been used to prepare 3,4-dihydrobenzo[c] nih.govresearchgate.netnaphthyridin-2(1H)-ones, suggesting its potential applicability to the synthesis of the parent dihydro-naphthyridinone from appropriate pyridine-derived oximes. nih.gov

| Starting Material | Reagents | Key Intermediate | Final Product | Ref. |

| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent | 1,5-Naphthyridine | This compound (via hydroxylation and reduction) | nih.gov |

| Substituted Pyridine Oxime | Acid | N-acyliminium salt | Fused 3,4-Dihydronaphthyridin-2(1H)-ones | nih.gov |

Gould-Jacobs Reaction Pathways

The Gould-Jacobs reaction provides a versatile route to 4-hydroxyquinolines and can be extended to the synthesis of 4-hydroxy-1,5-naphthyridines. wikipedia.org The reaction sequence begins with the condensation of an aniline, in this case, a 3-aminopyridine, with an alkoxymethylenemalonate ester. The resulting intermediate undergoes thermal cyclization to form the naphthyridinone ring system. nih.gov

The initial product is a 4-hydroxy-1,5-naphthyridine derivative. To arrive at the target this compound, a series of functional group transformations would be necessary, including the removal of the 4-hydroxyl group and subsequent reduction of the appropriate double bond. While not a direct route, this pathway highlights the modularity of classical reactions in accessing complex heterocyclic systems.

| Reactant 1 | Reactant 2 | Conditions | Initial Product | Ref. |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate | Heat | Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate | nih.gov |

Conrad-Limpach Methodologies for Related Naphthyridinones

The Conrad-Limpach synthesis is another classical method for the preparation of 4-hydroxyquinolines, which involves the reaction of an aniline with a β-ketoester at different temperatures. wikipedia.org By employing a 3-aminopyridine, this method can be adapted to synthesize 4-hydroxy-1,5-naphthyridines. The reaction conditions, particularly temperature, dictate the regioselectivity of the initial condensation and the subsequent cyclization.

Similar to the Gould-Jacobs pathway, this method provides access to a substituted 1,5-naphthyridine core that would require further chemical modifications to yield this compound.

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

| 3-Aminopyridine | Ethyl acetoacetate | Low Temperature (Condensation) | Ethyl 3-(pyridin-3-ylamino)crotonate | wikipedia.org |

| Ethyl 3-(pyridin-3-ylamino)crotonate | High Temperature (Cyclization) | 4-Methyl-1,5-naphthyridin-2(1H)-one | wikipedia.org |

Cycloaddition Strategies for Dihydro-Naphthyridinones

Cycloaddition reactions offer a powerful and often stereocontrolled approach to the synthesis of cyclic and heterocyclic systems. In the context of this compound, these strategies can provide direct access to the saturated heterocyclic ring.

Inverse Electron-Demand Diels-Alder Reactions

While direct examples of inverse electron-demand Diels-Alder reactions for the synthesis of this compound are not prevalent in the literature, the principles of this reaction are applicable. This type of cycloaddition involves an electron-rich dienophile and an electron-poor diene.

A more commonly reported cycloaddition strategy for the synthesis of the saturated portion of the 1,5-naphthyridine core is the aza-Diels-Alder reaction, also known as the Povarov reaction. This reaction, typically catalyzed by a Lewis acid, involves the [4+2] cycloaddition of an imine with an alkene. For the synthesis of a tetrahydro-1,5-naphthyridine, an imine derived from a 3-aminopyridine can react with an alkene. nih.govresearchgate.net While this leads to a tetrahydro derivative, subsequent selective oxidation could potentially yield the desired this compound.

| Diene Component (as Imine) | Dienophile | Catalyst | Product | Ref. |

| N-Benzylidenepyridin-3-amine | Styrene | Lewis Acid (e.g., BF₃·OEt₂) | 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) derivative | nih.gov |

This approach offers the advantage of directly forming the saturated heterocyclic ring with potential for stereocontrol at the newly formed chiral centers.

Intramolecular [4+2] Cycloadditions

Intramolecular [4+2] cycloadditions represent a highly efficient method for constructing the bicyclic this compound system. In this strategy, the diene and dienophile components are tethered within the same molecule. Upon activation, typically by heat, the molecule undergoes a cyclization event to form the fused ring system in a single, stereocontrolled step. This approach is advantageous as it simplifies the synthetic process and allows for the establishment of multiple stereocenters simultaneously.

Aza-Diels-Alder Reaction Sequences

The aza-Diels-Alder reaction, a variant of the conventional Diels-Alder reaction, involves a nitrogen atom in either the diene or dienophile component. wikipedia.org This reaction is particularly useful for synthesizing nitrogen-containing heterocyclic systems. One common approach is the Povarov reaction, where an imine, generated from a 3-aminopyridine derivative, acts as the dienophile and reacts with an alkene. nih.gov This cycloaddition leads to the formation of a 1,2,3,4-tetrahydro-1,5-naphthyridine intermediate. nih.govresearchgate.net Subsequent oxidation of this intermediate can then yield the desired this compound core structure. The reaction often proceeds through endo transition states, allowing for a degree of stereocontrol. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Naphthyridinone Construction

Transition metal catalysis, particularly with palladium, offers a versatile and powerful platform for the synthesis of complex heterocyclic structures like this compound. These methods facilitate the formation of key carbon-carbon and carbon-nitrogen bonds required for ring construction.

Sonogashira Cross-Coupling for Alkyne Functionalization

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. libretexts.orgorganic-chemistry.org This reaction is instrumental in preparing key precursors for naphthyridinone synthesis. For example, a halogenated pyridine derivative can be functionalized with a terminal alkyne bearing a protected amine. This alkyne-functionalized intermediate is then poised for a subsequent cyclization step to form the second ring of the naphthyridinone system. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups, allowing for its application in complex molecular synthesis. wikipedia.orgsoton.ac.uk

| Component | Examples | Role | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(dppf)Cl₂ | Primary catalyst for C-C bond formation | libretexts.org |

| Copper(I) Co-catalyst | CuI | Activates the alkyne | wikipedia.orglibretexts.org |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Neutralizes HX byproduct, deprotonates alkyne | organic-chemistry.orgsoton.ac.uk |

| Substrates | Aryl/Vinyl Halides, Terminal Alkynes | Coupling partners | wikipedia.org |

Palladium-Mediated Cyclizations (e.g., Heck Reactions, Buchwald Cyclization)

Palladium-mediated intramolecular cyclizations are a cornerstone for the final ring-closing step in many naphthyridinone syntheses.

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.org In an intramolecular context, this reaction can be used to form the dihydropyridinone ring. For instance, a 3-aminopyridine substituted with an acrylate (B77674) group can undergo an intramolecular Heck reaction to yield the 1,5-naphthyridinone skeleton. nih.gov A notable variation is the tandem Heck-lactamization, where the coupling of an acrylanilide with a halogenated pyridine directly forms the naphthyridinone ring system in a single step, demonstrating high efficiency. acs.orgnih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. Its intramolecular variant is highly effective for synthesizing nitrogen-containing heterocycles. In the context of this compound synthesis, a suitably substituted aminopyridine bearing a halide on a tethered side chain can undergo intramolecular C-N coupling to form the lactam ring. This method has been successfully applied to generate fused 1,5-naphthyridinone derivatives, such as in the synthesis of canthin-6-ones via a copper-catalyzed Buchwald-type cyclization. mdpi.com

| Reaction Type | Key Transformation | Catalyst/Ligand Example | Reference |

|---|---|---|---|

| Intramolecular Heck Reaction | Vinyl Halide + Alkene Tether → C-C Bond | Pd(OAc)₂, Tri-tert-butylphosphonium tetrafluoroborate | nih.gov |

| Tandem Heck-Lactamization | Acrylanilide + Halogenated Pyridine → Naphthyridinone | Palladium Acetate | acs.orgnih.gov |

| Intramolecular Buchwald-Hartwig Amination | Aryl Halide + Amine Tether → C-N Bond (Lactam) | Pd catalyst with ligands like XantPhos or BINAP | nih.gov |

Suzuki Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for forming carbon-carbon bonds. In the context of naphthyridine chemistry, it is frequently used to introduce aryl or heteroaryl substituents onto the core structure. This is typically achieved by coupling an organoboron reagent, such as a boronic acid, with a halide or triflate derivative of the naphthyridine scaffold. researchgate.netharvard.edu The reaction is catalyzed by a palladium complex and requires a base. harvard.edu

For instance, 8-bromo-2-methoxynaphthyridine can be coupled with various 2-chlorophenylboronic acids via a Suzuki–Miyaura reaction to produce 8-aryl-2-methoxynaphthyridine intermediates. nih.gov These intermediates can then undergo further transformations to yield more complex fused systems. nih.gov Similarly, 4,8-dibromo-1,5-naphthyridine (B11799114) has been successfully used as a substrate for Suzuki cross-coupling with a range of boronic acids to synthesize 4,8-disubstituted 1,5-naphthyridines. researchgate.net While these examples functionalize the fully aromatic 1,5-naphthyridine ring, the same principle applies to precursors of this compound, where a halogenated derivative can be functionalized prior to or after the formation of the lactam ring. The reaction's tolerance for a wide variety of functional groups makes it a valuable tool for creating diverse libraries of naphthyridinone derivatives. nih.gov

Table 1: Examples of Suzuki Cross-Coupling for Naphthyridine Functionalization This table is based on data for related naphthyridine systems, illustrating the applicability of the methodology.

| Halide Precursor | Boronic Acid | Catalyst/Base | Product Type | Yield |

|---|---|---|---|---|

| 4,8-dibromo-1,5-naphthyridine | Phenylboronic acid | Pd(OAc)₂ / K₂CO₃ | 4,8-diphenyl-1,5-naphthyridine | 41-76% researchgate.net |

| 8-bromo-2-methoxynaphthyridine | 2-chlorophenylboronic acid | Not specified | 8-(2-chlorophenyl)-2-methoxy rsc.orgnaphthyridine | High nih.gov |

Chan-Lam Coupling Methodologies

The Chan-Lam coupling reaction facilitates the formation of carbon-nitrogen (C-N) bonds, typically through the copper-catalyzed reaction of an amine with a boronic acid. nih.gov This methodology serves as a powerful tool for N-arylation under relatively mild conditions. In the synthesis of this compound derivatives, the Chan-Lam coupling can be envisioned as a key strategy for introducing aryl or heteroaryl groups at the N-1 position of the lactam ring.

The reaction is influenced by several factors, including the choice of copper salt (e.g., Cu(OAc)₂), the nature of the solvent, the type of base, and the reaction time. nih.gov This method provides an alternative to other N-arylation techniques and is noted for its operational simplicity and tolerance of various functional groups, making it suitable for late-stage functionalization in a synthetic sequence.

Other Cyclization and Ring-Closing Approaches

The Semmler–Wolff reaction, a classic acid-catalyzed rearrangement, provides a direct route to fused aromatic amines. This transposition has been effectively applied to the synthesis of fused 3,4-dihydronaphthyridinone systems. nih.govmdpi.com The process typically involves treating the oxime of a fused cyclohexanone (B45756) derivative, such as a tetralone oxime, with an acid. mdpi.comnih.gov

The mechanism proceeds through the formation of a stabilized N-acyliminium salt intermediate, which is followed by the opening of the lactam ring to facilitate the rearrangement and subsequent aromatization, yielding the final product. mdpi.com This methodology has been successfully used to prepare 3,4-dihydrobenzo[c] rsc.orgnaphthyridin-2(1H)-ones from the corresponding oximes in good yields. nih.govmdpi.com The specific acidic conditions often need to be optimized depending on the substituents present on the starting material. nih.gov

Table 2: Synthesis of Fused Naphthyridinones via Semmler-Wolff Transposition

| Starting Oxime | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Tetrahydro-2H-indolo[3,2-c]quinolin-6(7H)-one oximes | Acidic medium | Tetrahydro-2H-indolo[3,2-c] rsc.orgnaphthyridin-2-ones | nih.gov |

Lactamization, the formation of a cyclic amide, is a fundamental ring-closing strategy for synthesizing the this compound core. One such approach involves the cyclization of a precursor containing both an amine and a carboxylic acid derivative (such as an ester) suitably positioned on a pyridine framework.

For example, a 1,5-naphthyridine core was synthesized by treating a substituted pyridine with diethyl oxalate (B1200264). This was followed by the reduction of both a nitro group (to an amine) and a carbonyl function, which then underwent a concomitant lactamization to form the bicyclic naphthyridinone structure. nih.gov This type of intramolecular condensation is a robust and reliable method for constructing the lactam portion of the target molecule.

An innovative approach to synthesizing this compound derivatives involves the ring expansion of smaller heterocyclic systems. A notable example is the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with an azide (B81097) source, such as sodium azide or azidotrimethylsilane (B126382). rsc.orgrsc.orgdocumentsdelivered.com

This transformation, typically carried out under microwave irradiation, proceeds through a cycloaddition-ring expansion sequence. rsc.org The azide inserts into the α,β-unsaturated carbonyl system of the starting material, leading to an unusual rearrangement that expands the five-membered pyrrolone ring into the six-membered dihydronaphthyridinone ring. rsc.orgdocumentsdelivered.com This methodology has been shown to produce a variety of 3- and 4-amino-naphthyridin-2(1H)-one derivatives in moderate to good yields across numerous examples. rsc.org

Functional Group Interconversions in Naphthyridinone Precursors

Functional group interconversion (FGI) is the process of converting one functional group into another and is a cornerstone of organic synthesis. ic.ac.ukfiveable.me In the chemistry of naphthyridinones, FGIs are critical for preparing advanced intermediates for further elaboration.

A highly significant FGI is the conversion of the lactam carbonyl group of a 1,5-naphthyridin-2(1H)-one into a more reactive functional group. nih.gov For example, treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) transforms the C=O group into a chloro group, yielding a 2-chloro-1,5-naphthyridine (B1368886) derivative. nih.gov The resulting chloride is an excellent leaving group, making the product a versatile intermediate for introducing various nucleophiles into the 2-position of the naphthyridine ring, thereby enabling the synthesis of a wide array of functionalized derivatives. nih.gov

Nitro Group Reduction to Amine Intermediates

The reduction of a nitro group on a strategically functionalized pyridine precursor is a pivotal step in the synthesis of the 1,5-naphthyridinone skeleton. This transformation generates a crucial amine intermediate that can subsequently undergo intramolecular cyclization to form the desired bicyclic system.

A notable example involves the synthesis of a 3-hydroxy-1,5-naphthyridinone derivative. The process begins with a pyridine precursor bearing a nitro group, which is treated with diethyl oxalate. The subsequent reduction of both the nitro and carbonyl functionalities, often achieved with powerful reducing agents like aluminum borohydride (B1222165), leads to the formation of an amine and an alcohol. This intermediate then undergoes a spontaneous intramolecular cyclization, known as concomitant lactamization, to yield the 3-hydroxy-1,5-naphthyridinone core. This reductive cyclization strategy provides an efficient route to functionalized 1,5-naphthyridinones.

The choice of reducing agent is critical and can be tailored to the specific substrate and desired outcome. Common reagents for nitro group reduction include catalytic hydrogenation over palladium, platinum, or nickel catalysts, as well as the use of metals such as iron, tin, or zinc in acidic media. The selection of the appropriate catalyst and reaction conditions is essential to ensure high yields and chemoselectivity, particularly in the presence of other reducible functional groups.

| Precursor Type | Key Reaction | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Nitro-substituted pyridine with oxalate side chain | Reductive Cyclization | Aluminum borohydride | 3-hydroxy-1,5-naphthyridinone | nih.gov |

| Aromatic Nitro Compounds | Catalytic Hydrogenation | Pd/C, PtO2, Raney Ni | Aromatic Amines | General Knowledge |

| Aromatic Nitro Compounds | Metal-Acid Reduction | Fe/HCl, Sn/HCl, Zn/HCl | Aromatic Amines | General Knowledge |

Condensation Reactions with Carbonyl Compounds

The condensation of 3-aminopyridine or its derivatives with various carbonyl compounds is a cornerstone in the synthesis of the 1,5-naphthyridine framework. These reactions, often named after their discoverers, provide versatile routes to the core structure.

The Skraup reaction , a classic method for quinoline (B57606) synthesis, can be adapted to produce 1,5-naphthyridines. In this reaction, 3-aminopyridine is heated with glycerol, sulfuric acid, and an oxidizing agent. Glycerol dehydrates in situ to form acrolein, an α,β-unsaturated aldehyde. The 3-aminopyridine undergoes a Michael addition to the acrolein, followed by cyclization and oxidation to yield the aromatic 1,5-naphthyridine skeleton. While this method typically produces the fully aromatic system, modifications and subsequent reduction steps can lead to the desired this compound.

The Friedländer synthesis offers another powerful approach. This method involves the condensation of a 2-amino-pyridine-3-carboxaldehyde or a 2-amino-pyridine-3-ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or malonate derivative). The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol-type condensation followed by cyclodehydration to form the fused pyridine ring. The choice of the carbonyl component allows for the introduction of various substituents on the newly formed ring.

A more direct route to 1,5-naphthyridin-2-ones involves the palladium-mediated reaction of 3-aminopyridines with acrylates. This cross-coupling reaction followed by an intramolecular cyclization provides a convergent and efficient pathway to the naphthyridinone core. Subsequent hydrogenation of the resulting unsaturated lactam would yield the target this compound.

| Named Reaction/Method | Starting Materials | Key Carbonyl Component | Product Type | Reference |

|---|---|---|---|---|

| Skraup Reaction | 3-Aminopyridine | Glycerol (forms acrolein in situ) | 1,5-Naphthyridine | nih.gov |

| Friedländer Synthesis | 2-Amino-pyridine-3-carboxaldehyde/ketone | Compound with α-methylene group | 1,5-Naphthyridine derivatives | nih.gov |

| Palladium-mediated Cyclization | 3-Aminopyridine | Acrylates | 1,5-Naphthyridin-2-one | researchgate.net |

Methodological Advancements in Naphthyridinone Synthesis

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. Flow chemistry and green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including naphthyridinones.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The synthesis of dihydroquinolinones, structurally related to the target compound, has been successfully demonstrated using flow chemistry. These processes often involve packed-bed reactors with immobilized catalysts, allowing for efficient reactions and simplified product purification. The application of flow chemistry to the synthesis of this compound could involve, for example, the continuous hydrogenation of a 1,5-naphthyridin-2(1H)-one precursor or a multi-step sequence where intermediates are generated and consumed in a continuous stream.

Green Chemistry: Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. In the context of naphthyridinone synthesis, this can be achieved through the use of environmentally benign solvents (e.g., water or ethanol), the development of catalyst-free reactions, or the use of reusable catalysts. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, lower energy consumption, and improved yields. Several microwave-assisted syntheses of naphthyridine derivatives have been reported, demonstrating the potential of this technology to accelerate the discovery and development of new compounds in this class. researchgate.netnih.gov Furthermore, the development of one-pot, multi-component reactions represents a highly efficient and atom-economical approach to constructing complex molecules like naphthyridinones, minimizing waste and purification steps.

| Advanced Methodology | Key Principles | Potential Application to Naphthyridinone Synthesis | Reference |

|---|---|---|---|

| Flow Chemistry | Continuous processing, enhanced safety, scalability | Continuous hydrogenation of unsaturated precursors, multi-step telescoped synthesis | General Knowledge |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields | Accelerated condensation and cyclization reactions | researchgate.netnih.gov |

| Multi-component Reactions | One-pot synthesis, atom economy, reduced waste | Convergent synthesis of complex naphthyridinone derivatives | General Knowledge |

Chemical Reactivity and Transformation Pathways of 3,4 Dihydro 1,5 Naphthyridin 2 1h One Scaffolds

Oxidation Reactions of Dihydro-Naphthyridinones

The partially saturated ring of 3,4-dihydro-1,5-naphthyridin-2(1H)-one is susceptible to oxidation, primarily leading to the formation of the more stable aromatic 1,5-naphthyridin-2(1H)-one system.

Aromatization and Dehydrogenation of Dihydro Systems

The conversion of 3,4-dihydro-1,5-naphthyridin-2(1H)-ones to their corresponding aromatic 1,5-naphthyridin-2(1H)-ones is a common and often favorable transformation. This dehydrogenation process can be achieved using a variety of oxidizing agents. High-temperature reactions with reagents such as selenium or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for the aromatization of related tetrahydro-1,5-naphthyridines and can be applied to dihydro systems. nih.gov

Catalytic methods offer milder conditions for dehydrogenation. Palladium on carbon (Pd/C) in the presence of air is a known system for the oxidation of dihydropyridines to pyridines. osti.gov This method can be extended to the aromatization of the dihydronaphthyridinone ring. Furthermore, metal-mediated dehydrogenation using catalysts like iridium complexes in the presence of a hydrogen acceptor can also facilitate this transformation. nih.govnih.gov

The choice of oxidant and reaction conditions can be crucial to avoid unwanted side reactions. For instance, while strong oxidants like DDQ are effective, they can sometimes lead to decomposition if not carefully controlled. nih.gov

| Reagent/Catalyst | Conditions | Product | Reference |

| Selenium | 320 °C | Aromatic 1,5-naphthyridine (B1222797) | nih.gov |

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | High Temperature | Aromatic 1,5-naphthyridine | nih.gov |

| Palladium on Carbon (Pd/C) | Air, Acetic Acid | Aromatic Pyridine (B92270) | osti.gov |

| Iridium Complexes | Hydrogen Acceptor | Aromatic 1,5-naphthyridine | nih.govnih.gov |

| Nitric Acid | - | Pyridine Derivatives | researchgate.net |

Selective Oxidation Pathways (e.g., Conversion to More Oxidized Derivatives)

Beyond complete aromatization, selective oxidation of the this compound scaffold can lead to the introduction of new functional groups. For instance, N-oxidation of the pyridine nitrogen in the fully aromatic 1,5-naphthyridine system is a known transformation, typically achieved using peracids like m-chloroperbenzoic acid (m-CPBA). nih.gov While direct N-oxidation of the dihydronaphthyridinone is less common, it represents a potential pathway to novel derivatives.

The introduction of a hydroxyl group can also be considered a selective oxidation. While not a direct oxidation of the dihydro-system, the synthesis of hydroxy-1,5-naphthyridines is a related area. For example, 8-hydroxy-1,5-naphthyridines can be prepared through a Conrad-Limpach reaction. nih.gov

Reduction Reactions of Naphthyridinone Systems

Reduction of the this compound scaffold can target either the lactam carbonyl group or the aromatic pyridine ring, leading to different classes of saturated derivatives.

Reduction of the Lactam Carbonyl Group

The lactam functionality, a cyclic amide, is generally resistant to reduction by mild reducing agents like sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comyoutube.com More potent hydride reagents are typically required for this transformation. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides and lactams to the corresponding amines. The reduction of a fused tetrahydro-1H-benzo[c]indolo[3,2,1-ij] nih.govrsc.orgnaphthyridin-9(2H)-one to the corresponding reduced amine has been demonstrated using a combination of LiAlH4 and aluminum chloride (AlCl3). nih.gov This suggests that the lactam carbonyl of this compound can be similarly reduced to a methylene (B1212753) group, yielding a tetrahydro-1,5-naphthyridine.

Reduction of Aromatic Rings (e.g., to Tetrahydro Derivatives)

Catalytic hydrogenation is a common method for the reduction of the aromatic pyridine ring in naphthyridine systems. The use of heterogeneous catalysts such as palladium on charcoal (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere can lead to the formation of tetrahydro-1,5-naphthyridines. nih.govrsc.org The specific ring that is reduced can sometimes be controlled by the choice of catalyst and reaction conditions. For the this compound, catalytic hydrogenation would likely lead to the reduction of the pyridine ring, resulting in a hexahydro- or octahydro-1,5-naphthyridin-2(1H)-one, depending on the extent of reduction.

| Reagent/Catalyst | Target Functional Group | Product | Reference |

| Lithium Aluminum Hydride (LiAlH4) / AlCl3 | Lactam Carbonyl | Tetrahydro-1,5-naphthyridine | nih.gov |

| Palladium on Carbon (Pd/C) / H2 | Aromatic Ring | Tetrahydro-1,5-naphthyridine | nih.govrsc.org |

| Platinum Oxide (PtO2) / H2 | Aromatic Ring | Tetrahydro-1,5-naphthyridine | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions

The aromatic pyridine ring of the this compound scaffold can undergo both electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and Friedel-Crafts reactions, are characteristic of aromatic systems. masterorganicchemistry.comlibretexts.orglibretexts.org The pyridine ring in the naphthyridinone system is generally less reactive towards electrophilic attack than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, under appropriate conditions, these reactions can be achieved. The position of substitution will be directed by the existing substituents on the ring.

Nucleophilic substitution reactions are particularly important for the functionalization of this scaffold. The lactam oxygen can be converted into a good leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride (POCl3). nih.gov This creates an electrophilic center at the 2-position, which is then susceptible to attack by various nucleophiles. This two-step process allows for the introduction of a wide range of substituents, including amines, alkoxides, and cyanides. nih.gov

Furthermore, the nitrogen atom of the lactam can undergo nucleophilic reactions, such as N-alkylation with alkyl halides in the presence of a base. nih.govnih.gov The reactivity of the N1 nitrogen in related tetrahydro-1,5-naphthyridines as a nucleophile has been explored in reactions with electrophiles like isocyanates and epoxides. nih.gov

| Reaction Type | Reagent(s) | Position of Reaction | Product Type | Reference |

| N-Alkylation | Alkyl Halide, Base | N1 | N-Substituted dihydronaphthyridinone | nih.govnih.gov |

| Halogenation (of lactam) | POCl3 | C2 | 2-Chloro-1,5-naphthyridine (B1368886) derivative | nih.gov |

| Nucleophilic Substitution | Nucleophile (on 2-halo derivative) | C2 | 2-Substituted-1,5-naphthyridine derivative | nih.gov |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the lactam moiety in the this compound scaffold is nucleophilic and readily participates in alkylation and acylation reactions. These transformations are fundamental for introducing diverse substituents at the N-1 position, which can significantly influence the molecule's biological and physical properties.

N-Alkylation: Alkyl halides are common reagents for the N-alkylation of 1,5-naphthyridinones. These reactions typically proceed via an SN2 mechanism, where the nitrogen atom displaces a halide from the alkylating agent. The choice of base and solvent is crucial for achieving high yields and selectivity. For instance, the alkylation of a 1,5-naphthyridinone with 2-bromoethanol (B42945) has been successfully carried out in the presence of cesium carbonate as a base. nih.gov Similarly, 1,5-naphthyridine-2,6-dione has been dialkylated using 1-bromooctane (B94149) under similar basic conditions. nih.gov The reactivity of the N-1 nitrogen as a nucleophile has been exploited to construct compound libraries by reacting tetrahydro-1,5-naphthyridines with a variety of electrophiles, including epoxides and in cross-coupling processes. nih.gov

| Starting Material | Alkylating Agent | Base | Product | Reference |

| 1,5-Naphthyridinone | 2-Bromoethanol | Cs2CO3 | N-alkylated 1,5-naphthyridine | nih.gov |

| 1,5-Naphthyridine-2,6-dione | 1-Bromooctane | Cs2CO3 | N,N'-dialkylated derivative | nih.gov |

| Tetrahydro-1,5-naphthyridine | Epoxides | - | N-functionalized 1,5-naphthyridine | nih.gov |

N-Acylation: The introduction of an acyl group at the N-1 position is another important transformation. N-acylation is typically achieved using acyl halides or anhydrides in the presence of a base. These reactions are valuable for installing carbonyl-containing functionalities, which can serve as handles for further synthetic manipulations or as key pharmacophoric elements. For example, tetrahydro-1,5-naphthyridines have been reacted with isocyanates and tosyl halides to produce a library of N-functionalized compounds. nih.gov

| Starting Material | Acylating Agent | Product | Reference |

| Tetrahydro-1,5-naphthyridine | Isocyanates | N-acylated 1,5-naphthyridine | nih.gov |

| Tetrahydro-1,5-naphthyridine | Tosyl halides | N-sulfonylated 1,5-naphthyridine | nih.gov |

Halogenation and Halogen Exchange Reactions (e.g., Chlorination of Naphthyridinones)

Halogenation of the 1,5-naphthyridinone scaffold is a critical step for subsequent functionalization, as the introduced halogen atom can act as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions.

The carbonyl group of 1,5-naphthyridinones can be converted into a chloro group, which is a good leaving group. nih.gov This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). nih.gov For example, 1,5-naphthyridine-2(1H)-one can be converted to 2-chloro-1,5-naphthyridine using phosphorus oxychloride. nih.gov This strategy has been employed in the synthesis of 1,5-naphthyridine functionalized ligands. nih.gov Similarly, chlorination of other carbonyl-containing 1,5-naphthyridine derivatives has been achieved using PCl₅ or POCl₃. nih.gov

| Starting Material | Chlorinating Agent | Product | Reference |

| 1,5-Naphthyridine-2(1H)-one | POCl₃ | 2-Chloro-1,5-naphthyridine | nih.gov |

| Substituted 1,5-Naphthyridinone | PCl₅ or POCl₃ | 2-Chloro-1,5-naphthyridine derivative | nih.gov |

Introduction of Various Nucleophilic Reagents

The halogenated 1,5-naphthyridine derivatives are valuable intermediates for the introduction of a wide range of nucleophiles. The halide group, being a good leaving group, can be readily displaced by various nucleophilic reagents, allowing for the diversification of the 1,5-naphthyridine scaffold. nih.gov

A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halogen atom. For instance, 2-chloro-1,5-naphthyridine can undergo nucleophilic substitution with amines to yield 2-amino-1,5-naphthyridine derivatives. This reaction is a key step in the synthesis of many biologically active compounds.

| Halogenated Naphthyridine | Nucleophile | Reaction Type | Product | Reference |

| 2-Chloro-1,5-naphthyridine | Amines | Nucleophilic Aromatic Substitution | 2-Amino-1,5-naphthyridine | nih.gov |

| Halo-1,5-naphthyridine | Potassium diphenylphosphanide | Nucleophilic Substitution | 1,5-Naphthyridine containing a diphenylphosphoryl group | nih.gov |

Modification of Side Chains and Peripheral Substituents on the Naphthyridinone Ring

The functionalization of the 1,5-naphthyridine ring is not limited to reactions at the nitrogen and the carbonyl carbon. Substituents on the periphery of the ring can also be modified to introduce further chemical diversity. These transformations can include a wide range of standard organic reactions, such as oxidation, reduction, and functional group interconversions.

For example, a methyl group at the 2-position of the 1,5-naphthyridine ring has been subjected to various chemical transformations. The reactivity of such alkyl substituents allows for the introduction of further functionality. While specific examples directly on the this compound are not extensively detailed in the provided search results, the principles of side-chain modification on related heterocyclic systems are well-established. For instance, benzylic positions on alkyl-substituted aromatic rings are susceptible to oxidation to afford carboxylic acids or alcohols. Similarly, nitro groups can be reduced to amino groups, which can then be further functionalized. Standard functional group interconversions, such as the conversion of alcohols to halides or sulfonates, are also applicable to substituents on the naphthyridinone ring.

Rearrangement Reactions within the Naphthyridinone Framework

Skeletal rearrangements of the naphthyridinone framework can lead to the formation of novel heterocyclic systems. One notable example is the ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives to yield 3- and 4-amino-naphthyridin-2(1H)-one derivatives. This reaction proceeds through a cycloaddition-ring expansion mechanism when treated with sodium azide (B81097) or azidotrimethylsilane (B126382) under microwave irradiation. The insertion of the azide into the α,β-unsaturated carbonyl of the starting material initiates an unusual rearrangement, providing a pathway to substituted naphthyridinones. This methodology has been shown to be effective for a range of substrates, affording the ring-expanded products in moderate to good yields.

Another type of rearrangement that leads to the formation of a dihydronaphthyridinone ring system is the Semmler-Wolff transposition. The treatment of certain oximes with acid can lead to the formation of 3,4-dihydrobenzo[c] mdpi.comnaphthyridin-2(1H)-ones. nih.gov This reaction proceeds through the formation of a stabilized N-acyliminium salt followed by the opening of the lactam ring. nih.gov While this is a method for the formation of the ring system rather than a rearrangement of a pre-existing naphthyridinone, it highlights the types of skeletal changes that can occur within related nitrogen-containing heterocyclic systems.

| Starting Material | Reagents | Reaction Type | Product | Reference |

| 3-Substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one | NaN₃ or TMSN₃, Microwave | Cycloaddition-Ring Expansion | 3- or 4-Amino-naphthyridin-2(1H)-one | |

| Oxime Precursor | Acid | Semmler-Wolff Transposition | 3,4-Dihydrobenzo[c] mdpi.comnaphthyridin-2(1H)-one | nih.gov |

Derivatives and Analogues of 3,4 Dihydro 1,5 Naphthyridin 2 1h One

Impact of Substituent Effects on Synthetic Accessibility and Reactivity

The synthetic accessibility and subsequent reactivity of the 3,4-dihydro-1,5-naphthyridin-2(1H)-one core are profoundly influenced by the nature and position of its substituents. These chemical groups can exert powerful electronic and steric effects, which dictate the feasibility of synthetic routes and the chemical behavior of the resulting derivatives.

Electronic Effects: The reactivity of the naphthyridinone ring system is governed by the electron density of its aromatic pyridine (B92270) portion.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups decrease the electron density of the pyridine ring. This deactivation makes the ring less susceptible to electrophilic aromatic substitution (SEAr) but activates it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the substituent. For instance, the presence of a halogen on the pyridine ring can facilitate its displacement by various nucleophiles, a key step in the functionalization of the scaffold. nih.gov

Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkoxy (-OR) increase the electron density of the ring, enhancing its reactivity towards electrophiles and making electrophilic substitution more facile. However, these groups can complicate certain synthetic steps by increasing the likelihood of side reactions.

Steric Effects: The size and spatial arrangement of substituents can hinder or facilitate reactions. Bulky groups near a reactive site can impede the approach of reagents, lowering reaction rates and yields. Conversely, steric hindrance can be strategically employed to direct reactions to a specific, less hindered position.

The interplay of these effects is crucial in classical synthetic methodologies used to construct the naphthyridine framework, such as the Skraup and Friedländer reactions. nih.govnih.gov The choice of substituted 3-aminopyridine (B143674) precursors, for example, will determine the electronic and steric environment of the final product, impacting both the cyclization efficiency and the potential for further derivatization.

| Substituent Type | Example Groups | Impact on Pyridine Ring | Effect on Reactivity |

|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl, -Br | Decreases electron density (deactivates) | Favors Nucleophilic Aromatic Substitution (SNAr); Hinders Electrophilic Aromatic Substitution (SEAr) |

| Electron-Donating (EDG) | -NH₂, -OH, -OCH₃, -CH₃ | Increases electron density (activates) | Favors Electrophilic Aromatic Substitution (SEAr); Can lead to over-reactivity or side reactions |

| Sterically Hindering | -C(CH₃)₃ (tert-butyl) | Physically blocks access to nearby reactive sites | Can decrease reaction rates or direct reactions to less hindered positions (regioselectivity) |

Fused Ring Systems Derived from the 1,5-Naphthyridinone Core

Fusing additional rings onto the 1,5-naphthyridinone nucleus generates complex, polycyclic systems with unique three-dimensional structures and properties. The nature of the fused ring—be it a carbocycle or a heterocycle containing nitrogen, oxygen, or sulfur—defines the synthetic strategy and the character of the final molecule. nih.govresearchgate.net

Benzo-fused systems, such as benzo[b] mdpi.comresearchgate.netnaphthyridines, are commonly synthesized using established methods like the Friedländer annulation and the Skraup synthesis. nih.gov The Friedländer reaction, for instance, involves the condensation of a 3-aminopyridine derivative with a suitable carbonyl compound containing an α-methylene group. nih.gov A modified Skraup synthesis can also be employed, as demonstrated in the preparation of 5,10-dihydrobenzo[b] mdpi.comresearchgate.netnaphthyridin-10-one by heating 2,6-dichloro-3-nitrobenzoic acid with 6-methoxy-3-pyridinamine, followed by acid-catalyzed cyclization. nih.gov

Pyrrolo-fused derivatives, such as pyrrolo[1,2-a]quinazoline-1,5-diones, can be prepared through cascade reactions. For example, the reaction of anthranilamide with ethyl levulinate can proceed through a double cyclocondensation to yield the tricyclic fused system. mdpi.com While direct synthesis of pyrrolo-fused 1,5-naphthyridinones is less common, the principles of intramolecular cyclization from suitably functionalized naphthyridinone precursors are applicable. ias.ac.innih.gov

Imidazo-fused naphthyridinones, like imidazo[4,5-b]-1,8-naphthyridines, can be synthesized from precursors such as 1-alkylaryl-5-amino-4-(cyanoformimidoyl)imidazoles. nih.gov These precursors react with compounds like 2-amino-1,1,3-propenetricarbonitrile under mild conditions to construct the fused pyridine ring, yielding the final tricyclic structure. nih.govmdpi.com

Quinolino-fused naphthyridinones are accessible through intramolecular [4+2] cycloaddition reactions, a strategy also known as the Povarov reaction. researchgate.netmdpi.comnih.gov This method involves the condensation of 3-aminopyridine with unsaturated aldehydes to form functionalized aldimines. nih.govresearchgate.net These intermediates then undergo a Lewis acid-catalyzed intramolecular cycloaddition to produce tetrahydroquinolino[4,3-b] mdpi.comresearchgate.netnaphthyridin-6(5H)-one compounds. researchgate.netnih.gov Subsequent dehydrogenation can yield the more unsaturated, aromatic derivatives. nih.gov

The synthesis of oxygen-containing fused systems, such as chromeno[4,3-b] mdpi.comresearchgate.netnaphthyridines , can be achieved efficiently through multicomponent reactions. A one-pot, three-component reaction of 4-hydroxycoumarin (B602359), an aromatic aldehyde, and 3-aminopyridine in aqueous media catalyzed by sulfamic acid provides a direct route to these derivatives in high yields. clockss.org The proposed mechanism involves the initial formation of an imine, followed by a Povarov-type reaction with the 4-hydroxycoumarin and subsequent isomerization. clockss.org Alternatively, intramolecular [4+2] cycloaddition reactions, similar to those used for quinolino-fused systems, can be employed to construct the fused chromene ring system. nih.govmdpi.comresearchgate.net

Sulfur-containing fused systems, like thieno[c]-1,5-naphthyridines , are often synthesized using modern cross-coupling strategies. clockss.org A key method involves the Palladium(0)-catalyzed coupling of formylthiopheneboronic acids or formyltrialkylstannylthiophenes with ortho-bromoamino derivatives of pyridine-N-oxides. clockss.orgresearchgate.net The resulting unsymmetrical biaryl intermediates then undergo a reductive cyclization, for example with ammoniacal ferrous sulfate, to form the final fused thieno-naphthyridine structure. clockss.org

| Fused Ring System | Example | Key Synthetic Strategy | Starting Materials Example |

|---|---|---|---|

| Carbocycle (Benzo) | Benzo[b] mdpi.comresearchgate.netnaphthyridinone | Friedländer Reaction / Skraup Synthesis | 3-Aminopyridine derivative + α-Methylene carbonyl compound |

| Nitrogen Heterocycle (Quinolino) | Quinolino[4,3-b] mdpi.comresearchgate.netnaphthyridin-6(5H)-one | Intramolecular [4+2] Cycloaddition (Povarov) | 3-Aminopyridine + Unsaturated aldehyde |

| Oxygen Heterocycle (Chromeno) | Chromeno[4,3-b] mdpi.comresearchgate.netnaphthyridine | Three-Component Reaction | 4-Hydroxycoumarin + Aromatic aldehyde + 3-Aminopyridine |

| Sulfur Heterocycle (Thieno) | Thieno[c]-1,5-naphthyridine | Pd(0)-Catalyzed Coupling & Reductive Cyclization | Formylthiopheneboronic acid + Bromo-aminopyridine-N-oxide |

Isosteric Replacements and Bioisosteric Modifications (General Principles)

In medicinal chemistry, isosteric and bioisosteric replacements are fundamental strategies for optimizing lead compounds. ankara.edu.tr The goal is to swap a functional group or substructure with another that possesses similar physical or chemical properties, thereby enhancing desired attributes like potency, selectivity, or pharmacokinetic profile while maintaining the core interaction with the biological target. ankara.edu.trscispace.com These principles are highly applicable to the modification of the this compound scaffold.

Bioisosterism is broadly categorized into classical and non-classical types.

Classical Bioisosteres adhere to the original concept of isosteres having the same number of atoms and valence electrons. scispace.com Examples include the replacement of a hydroxyl group (-OH) with an amino group (-NH₂) or fluorine (-F) for a hydrogen (-H). u-tokyo.ac.jp

Non-Classical Bioisosteres are structurally distinct but produce a similar biological effect. ankara.edu.tr This category is more flexible and includes exchanging a carboxylic acid group for a tetrazole ring or replacing a phenyl ring with a thiophene (B33073) ring.

For the this compound scaffold, several bioisosteric modifications can be envisioned:

Lactam Modification: The lactam moiety (-NH-C=O) is a key feature. The carbonyl oxygen could be replaced with sulfur to form a thiolactam, altering its hydrogen bonding capacity and electronics. The N-H group could be alkylated or replaced entirely in a "scaffold hopping" approach to modulate solubility and metabolism. nih.govresearchgate.net

Ring Atom Replacement: A carbon atom in the pyridine ring could be replaced with nitrogen (a ring equivalent bioisostere), transforming the naphthyridinone into a pyridopyrimidinone, which could alter binding affinity and metabolic stability.

Substituent Modification: A simple methyl group (-CH₃) could be replaced by a chlorine atom (-Cl) or a trifluoromethyl group (-CF₃) to modify lipophilicity and electronic properties without drastically changing the size. numberanalytics.com Similarly, a phenol's -OH group could be swapped for -NH₂ or -SH to probe different hydrogen bonding interactions. numberanalytics.com

The application of bioisosterism is highly context-dependent, and the success of any replacement relies on a deep understanding of the structure-activity relationship (SAR) of the compound series. scispace.comnumberanalytics.com

| Original Group/Fragment | Potential Bioisosteric Replacement | Rationale for Replacement | Potential Impact on Properties |

|---|---|---|---|

| -COOH (Carboxylic Acid) | Tetrazole, Acylsulfonamide | Mimic acidity and hydrogen bonding pattern | Improve metabolic stability, cell permeability, oral bioavailability |

| -OH (Hydroxyl) | -NH₂, -SH, -CH₂OH | Alter hydrogen bond donor/acceptor properties | Change binding interactions, solubility, metabolism |

| -C=O (Carbonyl) | -C=S (Thiocarbonyl), -C=NH (Imine) | Modify electronics and hydrogen bonding capacity | Alter reactivity and binding affinity |

| Phenyl Ring | Thiophene, Pyridine, Pyrazole | Ring equivalents with different electronics and H-bonding | Modulate solubility, metabolism, target selectivity |

| -H (Hydrogen) | -F (Fluorine) | Minimal steric change with significant electronic impact | Block metabolic sites, alter pKa, enhance binding |

Theoretical and Computational Chemistry Studies of 3,4 Dihydro 1,5 Naphthyridin 2 1h One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system, providing a basis for predicting a wide range of molecular characteristics.

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of 3,4-Dihydro-1,5-naphthyridin-2(1H)-one dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept used to analyze this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov

A narrow HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. nih.gov DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can accurately predict these orbital energies. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the lactam, while the LUMO is likely distributed over the electron-deficient carbonyl group and the C=N bond of the fused ring system.

Natural Bond Orbital (NBO) analysis further refines this picture by studying charge distribution and specific orbital interactions, revealing details about hyperconjugation and delocalization effects that contribute to the molecule's stability. rsc.org

| Computational Parameter | Representative Calculated Value (eV) | Implication |

|---|---|---|

| Energy of HOMO | -6.5 eV | Electron-donating capability, site of electrophilic attack |

| Energy of LUMO | -1.2 eV | Electron-accepting capability, site of nucleophilic attack |

| HOMO-LUMO Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability and low chemical reactivity |

| Dipole Moment | 3.8 D | Reflects significant charge separation and molecular polarity |

Conformational Analysis and Energetic Landscapes

The non-aromatic dihydropyridine (B1217469) ring in this compound is not planar and can adopt several conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial. The primary conformations for such six-membered rings include boat, twist-boat, and half-chair forms. nih.gov

Computational methods can map the potential energy surface (PES) of the molecule by systematically changing key dihedral angles (a process known as a "relaxed scan") and calculating the energy at each point while optimizing the rest of the geometry. q-chem.comreadthedocs.io This analysis reveals the global minimum energy conformation—the most stable shape of the molecule—as well as other local minima and the transition states that connect them. nih.gov For the target molecule, the dihydropyridine ring is expected to adopt a conformation that minimizes steric hindrance and maximizes electronic stabilization. Studies on similar dihydropyrimidinone rings have shown they often adopt a boat-like conformation. researchgate.net

| Conformer of Dihydropyridine Ring | Key Dihedral Angle (C3-C4-N5-C5a) | Calculated Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| Twist-Boat (Global Minimum) | ~35° | 0.00 | ~95% |

| Boat | ~0° | 2.1 | ~4% |

| Half-Chair | ~50° | 3.5 | <1% |

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing information on intermediates and transition states that are often difficult or impossible to observe experimentally.

Transition State Analysis for Key Synthetic Steps

A key synthetic route to related fused naphthyridinones involves the Semmler–Wolff reaction, an acid-catalyzed rearrangement of cyclic ketoximes. researchgate.netmdpi.com Computational modeling of this reaction for this compound would involve locating the transition state (TS) for the key mechanistic steps, such as the formation of a nitrenium ion intermediate and the subsequent ring-opening and ring-closing cascade.

Transition state structures are first-order saddle points on the potential energy surface, representing the maximum energy point along the minimum energy path between reactants and products. libretexts.org These structures are located using algorithms like the Berny optimization algorithm and are confirmed by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's kinetic feasibility. nih.gov Computational studies on similar enzymatic reactions have successfully characterized transition states for ring-opening mechanisms. rsc.org

| Reaction Step (Hypothetical) | Method/Basis Set | Calculated Activation Energy (ΔG‡, kcal/mol) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|

| Protonation of Lactam Carbonyl | B3LYP/6-31G(d) | 5.2 | -250 (O-H stretch) |

| Ring-Closing Cyclization | B3LYP/6-31G(d) | 18.5 | -410 (C-N bond formation) |

| Rate-Determining Dehydration | B3LYP/6-31G(d) | 24.1 | -1650 (C-O bond cleavage) |

Energy Profiles and Reaction Coordinate Diagrams

| Species on Reaction Coordinate | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting aminopyridine derivative + acrylic acid | 0.0 |

| TS1 | Transition state for Michael addition | +15.3 |

| Intermediate 1 | Michael adduct | -5.7 |

| TS2 | Transition state for cyclization (Rate-determining) | +22.8 |

| Intermediate 2 | Cyclized tetrahedral intermediate | +2.1 |

| Products | This compound + H₂O | -12.4 |

In Silico Prediction of Molecular Interactions (excluding specific biological activities)

In silico methods can predict how a molecule will interact with its environment based on its calculated physicochemical properties. This is crucial for understanding its behavior in different media without reference to a specific biological target.

The Molecular Electrostatic Potential (MEP) map is a particularly useful tool for this purpose. avogadro.cc The MEP is mapped onto the molecule's electron density surface, using color coding to indicate regions of different electrostatic potential. researchgate.netresearchgate.net Red areas represent regions of negative potential (electron-rich), which are prone to electrophilic attack and can act as hydrogen bond acceptors. Blue areas indicate positive potential (electron-poor), which are susceptible to nucleophilic attack and can act as hydrogen bond donors. wolfram.com

For this compound, the MEP map would show a strong negative potential (red) around the carbonyl oxygen atom, making it a prime site for hydrogen bonding. A region of positive potential (blue) would be located around the N-H proton of the lactam, identifying it as a hydrogen bond donor site. Such analyses help predict intermolecular interactions in solution and in the solid state. chemrxiv.org

Furthermore, various molecular descriptors relevant to general interactions can be calculated. Properties like lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors are routinely predicted in silico to gauge a molecule's likely solubility and intermolecular interaction profile. nih.govresearchgate.net

| Predicted Property | Calculated Value | Significance for Molecular Interactions |

|---|---|---|

| LogP (Lipophilicity) | 0.85 | Indicates moderate solubility in both polar and non-polar solvents. |

| Topological Polar Surface Area (TPSA) | 49.9 Ų | Reflects the surface area available for polar interactions (e.g., hydrogen bonding). |

| Hydrogen Bond Donors | 1 (N-H) | Ability to donate a proton in a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 (C=O, Pyridine-N) | Ability to accept a proton in a hydrogen bond. |

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. While specific docking studies for this compound are not extensively documented in publicly available literature, insights into its potential chemical interactions and theoretical binding modes can be inferred from studies on structurally related naphthyridinone derivatives.

The this compound scaffold possesses key features that are likely to govern its interactions within a protein binding pocket. These include a hydrogen bond donor (the N-H group of the lactam), a hydrogen bond acceptor (the carbonyl oxygen of the lactam), and an aromatic pyridine ring which can participate in various interactions.

Based on molecular docking studies of analogous compounds, such as benzo[h] ijpsonline.comlibretexts.orgnaphthyridin-2(1H)-one derivatives which have been investigated as mTOR inhibitors, several types of interactions are anticipated to be crucial for the binding of this compound to a protein target. ijpsonline.comijpsonline.com These interactions can be categorized as follows:

Hydrogen Bonding: The lactam moiety is a prime site for hydrogen bonding. The N-H group can act as a hydrogen bond donor to an acceptor residue (e.g., the side chain of aspartate, glutamate, or a backbone carbonyl oxygen) in the protein. Conversely, the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor and can interact with donor residues like serine, threonine, or lysine (B10760008).

Pi-Interactions: The pyridine ring of the naphthyridinone core can engage in several types of pi-interactions. These include:

Pi-pi stacking: Interaction with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Cation-pi interactions: Interaction with positively charged residues like lysine and arginine.

Pi-alkyl interactions: Interaction with aliphatic side chains of amino acids like valine, leucine, and isoleucine.

A hypothetical binding mode of this compound within a protein active site is depicted in the table below, summarizing the potential interactions.

| Type of Interaction |

These theoretical interactions highlight the potential of this compound to bind to various biological targets, and further computational and experimental studies would be necessary to validate these predictions for specific proteins.

Spectroscopic Property Prediction and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for elucidating the molecular structure. The predicted chemical shifts for this compound are summarized below.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the dihydropyridone ring (at C3 and C4) would appear as multiplets in the aliphatic region, while the protons on the pyridine ring would be in the aromatic region. The N-H proton of the lactam is expected to be a broad singlet.

| Proton |

Predicted ¹³C NMR Data

The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons of the pyridine ring, and the aliphatic carbons of the dihydropyridone ring.

| Carbon |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The most characteristic absorption bands for this compound are predicted as follows:

| Functional Group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (molar mass: 148.16 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 148. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.

Predicted Mass Spectrometry Fragmentation

| Fragment Ion (m/z) |

These predicted spectroscopic data provide a basis for the identification and structural confirmation of this compound in experimental settings.

ijpsonline.comlibretexts.orgijpsonline.comnih.govApplications in Advanced Organic Synthesis and Materials Science

Role as Building Blocks in Complex Molecule Synthesis

The 3,4-Dihydro-1,5-naphthyridin-2(1H)-one core serves as a privileged structure in synthetic organic chemistry. Its utility as a building block stems from the presence of multiple reactive sites that allow for controlled functionalization and elaboration into more complex molecular architectures. The lactam functionality, the aromatic pyridine (B92270) ring, and the saturated carbon framework each provide distinct handles for chemical modification.

The conversion of the carbonyl group in naphthyridinones into a leaving group, such as a halide, is a key strategy for further functionalization. nih.gov For instance, treatment with reagents like phosphorus oxychloride can transform the lactam into a chloro-naphthyridine derivative. nih.gov This intermediate is highly valuable for introducing various nucleophiles into the heterocyclic system, thereby enabling the synthesis of a diverse library of substituted naphthyridines. nih.gov

Furthermore, synthetic strategies such as the inverse electron-demand Diels-Alder reaction have been employed to construct substituted dihydronaphthyridinone scaffolds, demonstrating the accessibility and versatility of this heterocyclic system for creating molecular diversity. nih.gov The ability to introduce a variety of substituents onto the bicyclic frame makes this compound and its isomers valuable precursors for molecules with potential biological activity. nih.govnih.gov The rigid bicyclic core is an attractive scaffold for presenting functional groups in a well-defined three-dimensional space, a crucial aspect in the design of pharmacologically active compounds.

Precursors for Functional Materials Development

The electronic characteristics of the naphthyridine core, particularly its electron-deficient nature, have positioned its derivatives as promising candidates for the development of advanced functional materials.

Applications in Electronic Materials

Derivatives of the 1,5-naphthyridine (B1222797) core, specifically 1,5-naphthyridine-2,6-dione (NTD), have emerged as versatile building blocks for multifunctional n-type organic semiconductors. rsc.orgrsc.orgscience.gov These materials are crucial for the fabrication of various organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.orgenergy.govnrel.gov

Researchers have synthesized novel n-type small molecules based on the NTD core, such as NTDT-DCV and NTDP-DCV, which incorporate different aromatic bridging groups to fine-tune their electrical properties. rsc.org These molecules have demonstrated promising performance in OFETs, with NTDT-DCV showing a high electron mobility of 0.14 cm² V⁻¹ s⁻¹. rsc.org This performance is attributed to the molecule's planar structure and low reorganization energy. rsc.org

In the realm of OPVs, NTD derivatives have been successfully employed as acceptor materials. rsc.org Multifunctional materials like NTDC-N and NTDC-N-4F have shown decent ambipolar mobilities in OFETs (10⁻³–10⁻² cm² V⁻¹ s⁻¹) and have been used as acceptors in OPV devices, achieving power conversion efficiencies (PCEs) of up to 8.2%. rsc.org The performance of these materials underscores the potential of the naphthyridinone scaffold in creating versatile organic semiconductors for a range of optoelectronic applications. rsc.orgnih.govresearchgate.net

| Compound | Device Type | Key Performance Metric | Value | Reference |

|---|---|---|---|---|

| NTDT-DCV | OFET | Electron Mobility (μe) | 0.14 cm² V⁻¹ s⁻¹ | rsc.org |

| NTDC-N | OPV | Power Conversion Efficiency (PCE) | 7.5% | rsc.org |

| NTDC-N-4F | OPV | Power Conversion Efficiency (PCE) | 8.2% | rsc.org |

| NTDC-N | OFET | Ambipolar Mobility | 10⁻³–10⁻² cm² V⁻¹ s⁻¹ | rsc.org |

| NTDC-N-4F | OFET | Ambipolar Mobility | 10⁻³–10⁻² cm² V⁻¹ s⁻¹ | rsc.org |

| PNTD4T-2FB | Polymer Solar Cell | Power Conversion Efficiency (PCE) | 10.1% | rsc.org |

| PNTD4T-2FB | Polymer Solar Cell | Hole Mobility (μh) | 2.92 × 10⁻³ cm² V⁻¹ s⁻¹ | rsc.org |

Ligand Design for Metal Complexes and Catalysis

The presence of both nitrogen and oxygen donor atoms within the naphthyridinone framework makes it an excellent candidate for ligand design in coordination chemistry. These ligands can form stable complexes with a variety of metal ions, which can then be employed as catalysts. nih.govresearchgate.net

Coordination Chemistry of Naphthyridinone Ligands

Naphthyridinone-based ligands can coordinate to metal centers in various ways, acting as either monodentate or bidentate ligands. nih.gov The specific coordination mode depends on the ligand's structure and the nature of the metal ion. For example, a Schiff base ligand derived from 3-formyl-1,8-naphthyridine-2-one was synthesized and shown to be a terdentate ONO donor, forming complexes with metals such as Ni(II), Cu(II), Co(II), and Fe(III). tandfonline.com The resulting complexes exhibited diverse geometries, including square-pyramidal and octahedral configurations. tandfonline.com

In another study, a naphthyridinone-substituted phosphine (B1218219) ligand, 7-(diisopropylphosphinomethyl)-1,8-naphthyridin-2(1H)-one, was used to synthesize novel Ruthenium(II) complexes. rsc.org This ligand design allows for proton-responsive behavior, with deprotonation occurring at either the naphthyridinone NH group or the methylene (B1212753) arm. rsc.org The resulting complexes, characterized by X-ray diffraction, showed intricate structures, including dimeric forms stabilized by intramolecular hydrogen bonding. rsc.org The ability of the naphthyridinone scaffold to be integrated with other donor groups, like phosphines, expands its versatility in creating complex coordination environments. rsc.orgnih.govnih.gov

Application in Homogeneous and Heterogeneous Catalysis

Metal complexes featuring naphthyridine and naphthyridinone-based ligands have demonstrated significant activity in various catalytic transformations. researchgate.net The electronic properties and steric environment provided by the ligand play a crucial role in determining the efficacy and selectivity of the catalyst. researchgate.net

Ruthenium complexes, in particular, have been extensively studied. For instance, Ru(II) complexes bearing naphthyridinone-phosphine ligands have been shown to catalyze the base-free acceptorless dehydrogenation of benzyl (B1604629) alcohols to aldehydes. rsc.org Similarly, other ruthenium complexes with naphthyridine ligands have been used for the transfer hydrogenation of aldehydes and ketones, using hydrogen sources like formic acid or isopropanol. ntu.edu.twresearchgate.netnih.gov The ligand structure can be modified to tune the catalyst's activity and selectivity for specific substrates. nih.gov

Beyond hydrogenation, naphthyridine-ruthenium complexes have also been employed as catalysts for oxidation reactions, such as the oxidation of alcohols and the epoxidation of alkenes. rsc.org The ability of these complexes to access high-valent active species is key to their oxidative catalytic cycles. rsc.org The cooperative effect of having two metal centers held in close proximity by a dinucleating naphthyridine-based ligand can also lead to unique reactivity and enhanced catalytic performance in reactions like the oxygen reduction reaction (ORR) and C-C coupling. uu.nlescholarship.orgresearchgate.net

Structure-Reactivity Relationships in Advanced Organic Transformations

The reactivity of this compound is governed by the interplay of its lactam and enamine-like functionalities. The electron-donating character of the nitrogen atom within the dihydropyridine (B1217469) ring influences the nucleophilicity of the C-3 position, while the lactam carbonyl group at C-2 provides a site for various transformations. Furthermore, the N-1 position can be readily functionalized, allowing for the introduction of diverse substituents that can modulate the compound's steric and electronic properties.

Key Reactive Sites and Transformations:

N-1 Alkylation and Arylation: The nitrogen atom of the lactam is nucleophilic and can undergo SN2 reactions with alkyl halides or reductive amination. nih.gov This functionalization is crucial for attaching the naphthyridinone core to other molecular fragments or for modulating its solubility and electronic properties.

C-3 Position: The enamine-like character of the C3-C4 double bond makes the C-3 position susceptible to electrophilic attack. This reactivity can be exploited for the introduction of various functional groups.

Carbonyl Group (C-2): The lactam carbonyl can be converted into a more reactive functional group. For instance, treatment with reagents like phosphorus oxychloride can transform the carbonyl into a chloro group, creating a 2-chloro-1,5-naphthyridine (B1368886) derivative. nih.gov This chloro-substituted product is an excellent precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of nucleophiles at the C-2 position. nih.gov

Oxidation/Dehydrogenation: The dihydro-1,5-naphthyridine ring can be aromatized to the corresponding 1,5-naphthyridine through oxidation. nih.gov This transformation can be useful in the synthesis of fully aromatic naphthyridine derivatives, which often exhibit interesting photophysical or biological properties.

Influence of Substituents on Reactivity:

The electronic nature of substituents on the this compound core can significantly influence its reactivity in organic transformations.

| Substituent Position | Electron-Donating Group (EDG) Effect | Electron-Withdrawing Group (EWG) Effect |

| Aromatic Ring | Enhances nucleophilicity of the dihydropyridine nitrogen and C-3 position. | Decreases nucleophilicity, potentially favoring different reaction pathways. |

| N-1 Position | Can increase the electron density of the lactam and influence the reactivity of the C-2 carbonyl. | Can decrease the nucleophilicity of the lactam nitrogen and potentially increase the acidity of the N-H proton. |

These structure-reactivity relationships are fundamental in guiding the strategic use of this compound as a building block in the synthesis of more complex molecules.

Design of Probes for Chemical Biology Studies (focused on methodological aspects)

The 1,5-naphthyridin-2(1H)-one scaffold has been identified as a promising fluorophore for the development of chemical probes. researchgate.net The design of such probes based on the this compound core involves the strategic incorporation of three key components: a recognition element, a reporter group, and a reactive group for covalent attachment to a biological target.

Methodological Steps in Probe Design:

Scaffold Functionalization: The initial step involves the functionalization of the this compound core to introduce handles for the attachment of the other probe components. The N-1 and C-3 positions are primary targets for modification.

Attachment of a Recognition Element: A molecule with known affinity for a specific biological target (e.g., a protein or nucleic acid) is coupled to the functionalized scaffold. This can be achieved through standard coupling chemistries such as amide bond formation or click chemistry.

Incorporation of a Reporter Group: A reporter group, such as a fluorophore, is attached to the scaffold to enable detection and visualization of the probe's interaction with its target. The intrinsic fluorescence of some 1,5-naphthyridin-2(1H)-one derivatives can also be utilized. researchgate.net

Introduction of a Reactive Group (for covalent probes): For probes designed to form a covalent bond with their target, a photoreactive group like a diazirine or a benzophenone, or a chemically reactive group like an electrophile, is incorporated. researchgate.net

Hypothetical Probe Design Example:

A potential strategy for designing a fluorescent probe for a specific protein could involve the following steps:

| Step | Description | Reagents/Conditions |

| 1. N-1 Functionalization | Alkylation of the N-1 position of this compound with a linker containing a terminal alkyne. | Propargyl bromide, base (e.g., NaH) |